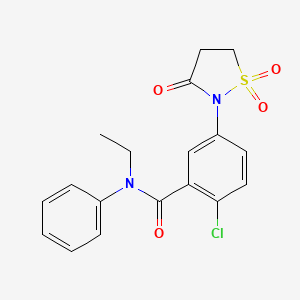![molecular formula C16H21N5O3 B4980540 4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4980540.png)
4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as TBOA, and it is a potent inhibitor of excitatory amino acid transporters (EAATs). In
Wirkmechanismus
TBOA inhibits the activity of 4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide, which are responsible for the reuptake of glutamate from the extracellular space. 4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide are located on the plasma membrane of neurons and astrocytes, and their activity is essential for maintaining the extracellular concentration of glutamate. TBOA binds to the active site of 4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide and prevents the reuptake of glutamate, leading to an increase in the extracellular concentration of glutamate.
Biochemical and Physiological Effects
The increase in the extracellular concentration of glutamate due to TBOA inhibition can lead to several biochemical and physiological effects. Glutamate is a major neurotransmitter in the brain, and its activity is essential for various physiological processes such as learning, memory, and synaptic plasticity. However, excessive glutamate activity can lead to excitotoxicity, which is a pathological condition that can cause neuronal damage and death. TBOA has been shown to induce excitotoxicity in various in vitro and in vivo models, which can be studied to understand the mechanisms underlying excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
TBOA has several advantages and limitations for lab experiments. One of the major advantages is its potency as an EAAT inhibitor. TBOA has been shown to be a more potent inhibitor of 4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide than other commonly used inhibitors such as DL-threo-beta-benzyloxyaspartic acid (TBOA) and L-trans-pyrrolidine-2,4-dicarboxylic acid (PDC). However, TBOA also has some limitations, such as its non-specificity towards different EAAT subtypes and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of TBOA. One of the major directions is the development of more specific and potent EAAT inhibitors. TBOA has been shown to be non-specific towards different EAAT subtypes, which can limit its use in studying the specific functions of different 4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide. Another direction is the study of the role of TBOA in various pathological conditions such as epilepsy, stroke, and neurodegenerative diseases. TBOA-induced excitotoxicity can be studied to understand the mechanisms underlying these conditions and to develop potential therapeutic interventions. Finally, the development of TBOA derivatives with improved specificity, potency, and pharmacokinetic properties can lead to the development of novel drugs for various neurological disorders.
Synthesemethoden
The synthesis of TBOA is a complex process that involves several steps. The first step involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. The second step involves the reaction of 4-tert-butylbenzoyl chloride with ethylenediamine to form 2-(4-tert-butylbenzoylamino)ethylamine. The third step involves the reaction of 2-(4-tert-butylbenzoylamino)ethylamine with 1,2,5-oxadiazole-3-carboxylic acid to form TBOA.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively studied for its potential applications in various research fields. One of the major applications of TBOA is in the study of the glutamatergic system. TBOA has been shown to inhibit the reuptake of glutamate, which is a major neurotransmitter in the brain. This inhibition leads to an increase in the extracellular concentration of glutamate, which can then be studied to understand the role of glutamate in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
4-amino-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-16(2,3)11-6-4-10(5-7-11)14(22)18-8-9-19-15(23)12-13(17)21-24-20-12/h4-7H,8-9H2,1-3H3,(H2,17,21)(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFRSZMBHLOZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-(4-methylbenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4980464.png)



![5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4980509.png)


![4-allyl-1-[3-(2,5-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4980524.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4980548.png)
![6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4980552.png)



![N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4980574.png)